molecular formula C9H11NO3 B1398706 5-Cyclopentyl-isoxazole-3-carboxylic acid CAS No. 908856-67-7

5-Cyclopentyl-isoxazole-3-carboxylic acid

Cat. No. B1398706
CAS RN: 908856-67-7
M. Wt: 181.19 g/mol
InChI Key: KGTFQUOPSNNCTE-UHFFFAOYSA-N
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Description

5-Cyclopentyl-isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom next to a nitrogen . The specific compound, this compound, has a cyclopentyl group attached to the 5th position of the isoxazole ring and a carboxylic acid group attached to the 3rd position .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered isoxazole ring with a cyclopentyl group attached to the 5th position and a carboxylic acid group attached to the 3rd position . The presence of the labile N–O bond in the isoxazole ring allows for various transformations .


Chemical Reactions Analysis

Isoxazoles, including this compound, are known to undergo a variety of chemical reactions. Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .

Scientific Research Applications

Synthesis and Reactivity in Preparative Chemistry

5-Cyclopentyl-isoxazole-3-carboxylic acid and related compounds serve as vital intermediates in the synthesis of heterocyclic compounds. These heterocycles are key in the total synthesis of natural products, pharmaceuticals, and agrochemicals. Specifically, the methodology allows for the preparation of pharmacologically active isoxazoles in high yields, showcasing the compound's significance in synthetic strategies targeting isoxazoles, especially five-membered heterocycles like isoxazoles and isoxazolines (Vitale & Scilimati, 2013).

Biomimetic Synthesis

Efficient, high-yielding synthesis methods have been developed for certain isoxazole-4-carboxylic esters, which are utilized as starting materials in the biomimetic synthesis of natural compounds like α-cyclopiazonic acid. This underlines the compound's role in facilitating the synthesis of complex natural products through biomimetic strategies (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Versatile Synthesis of Pyrazoles and Isoxazoles

Methods have been developed for the synthesis of highly substituted, isomeric pyrazoles or isoxazoles using this compound derivatives. The process highlights the compound's role in the synthesis of heterocyclic compounds with potential pharmaceutical and industrial applications (Shen, Shu, & Chapman, 2000).

Environmental Friendly Synthetic Methods

New, eco-friendly synthetic methods have been reported for the synthesis of diarylisoxazoles and isoxazole-carboxylic acids, using compounds like this compound. These methods are advantageous due to their environmentally benign reaction conditions and non-toxicity, contributing to sustainable chemistry practices (Desai, Naik, & Dhumaskar, 2014).

Potential in Immunomodulation and Autoimmune Diseases

Derivatives of this compound have been studied for their immunomodulatory properties. These derivatives can potentially modulate lymphocyte subsets and enhance humoral immune responses, indicating their possible use in treating autoimmune diseases or as vaccine adjuvants (Drynda, Obmińska-Mrukowicz, Mączyński, & Ryng, 2015).

Peptide Bond Replacements and Mimetics

3-(1-Aminoalkyl)isoxazole-4-carboxylic acids, related to this compound, have been synthesized and used as peptide bond replacements, contributing to the development of peptide mimetics. This indicates the compound's role in the advancement of peptide chemistry and drug development (Jones, Hollis, & Iley, 2000).

Safety and Hazards

While specific safety and hazard information for 5-Cyclopentyl-isoxazole-3-carboxylic acid is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Isoxazoles, including 5-Cyclopentyl-isoxazole-3-carboxylic acid, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic methods, exploring their biological activity, and their potential applications in medicinal chemistry .

properties

IUPAC Name

5-cyclopentyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-5-8(13-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTFQUOPSNNCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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